

# 3,4,5-Trichloroaniline solubility in water and organic solvents

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## Compound of Interest

Compound Name: **3,4,5-Trichloroaniline**

Cat. No.: **B147634**

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An In-depth Technical Guide to the Solubility of **3,4,5-Trichloroaniline** in Water and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**3,4,5-Trichloroaniline** is a halogenated aromatic amine utilized as an intermediate in the synthesis of various compounds, including pharmaceuticals and dyes. A thorough understanding of its solubility is critical for its application in chemical synthesis, purification, and formulation development. This technical guide provides a comprehensive overview of the available solubility data for **3,4,5-trichloroaniline** in aqueous and organic media. While quantitative data for this specific isomer is limited in publicly available literature, this guide consolidates qualitative information and provides quantitative data for structurally related isomers to offer a predictive solubility profile. Furthermore, detailed experimental protocols for solubility determination are presented, alongside insights into the compound's biological activity relevant to drug development.

## Physicochemical Properties of 3,4,5-Trichloroaniline

**3,4,5-Trichloroaniline** (CAS No. 634-91-3) is a white to light yellow crystalline solid. Its structure, consisting of a benzene ring substituted with three chlorine atoms and an amino group, dictates its physicochemical properties and solubility behavior.

Property	Value
Molecular Formula	C <sub>6</sub> H <sub>4</sub> Cl <sub>3</sub> N
Molecular Weight	196.46 g/mol
Appearance	White to light yellow crystalline solid[1]
pKa (Predicted)	1.85 ± 0.10[1]

## Solubility Profile

### Aqueous Solubility

**3,4,5-Trichloroaniline** is consistently reported as being "sparingly soluble" or "insoluble" in water.[1][2] This low aqueous solubility is attributed to the hydrophobic nature of the trichlorinated benzene ring, which dominates over the hydrophilic character of the amino group.

### Solubility in Organic Solvents

While specific quantitative data for **3,4,5-trichloroaniline** is not readily available, it is generally described as being moderately soluble in organic solvents.[3] The principle of "like dissolves like" suggests that its solubility will be higher in solvents that can interact favorably with its aromatic and chloro substituents.

To provide a more quantitative context, the following table summarizes the reported solubility of other trichloroaniline isomers. This data can serve as a useful proxy for estimating the solubility of **3,4,5-trichloroaniline**.

Table 1: Solubility of Trichloroaniline Isomers in Various Solvents

Solvent	2,4,5-Trichloroaniline	2,4,6-Trichloroaniline	3,4,5-Trichloroaniline (Predicted)
Water	0.094 g/L (15 °C)[4]	32 mg/L (19 °C)[5]	Very Low
Methanol	Slightly Soluble[4]	Soluble	Soluble
Ethanol	-	Soluble[6]	Soluble
Chloroform	Slightly Soluble[4]	Soluble[6]	Soluble
Ether	-	Soluble[6]	Soluble
Acetonitrile	Elutable[7]	-	Soluble

Note: The solubility of **3,4,5-trichloroaniline** is predicted based on the general behavior of its isomers and qualitative statements.

## Experimental Protocols for Solubility Determination

The most common and reliable method for determining the equilibrium solubility of a solid compound is the isothermal shake-flask method. This protocol can be coupled with various analytical techniques for accurate quantification.

### Isothermal Shake-Flask Method

**Principle:** An excess amount of the solid compound is equilibrated with a solvent at a constant temperature until the solution is saturated. The concentration of the dissolved compound in the supernatant is then determined.

**Detailed Methodology:**

- Preparation:** Add an excess amount of **3,4,5-trichloroaniline** to a series of vials containing a known volume of the desired solvent (e.g., water, methanol, ethanol, etc.). The presence of undissolved solid is crucial to ensure saturation.
- Equilibration:** Seal the vials and place them in a constant-temperature shaker bath. Agitate the samples for a predetermined period (typically 24-72 hours) to ensure that equilibrium is

reached. The exact time should be determined empirically.

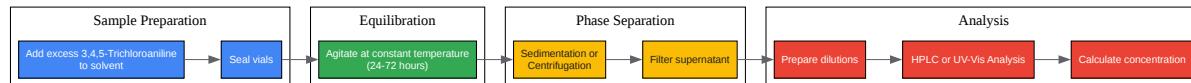
- Phase Separation: After equilibration, cease agitation and allow the vials to stand at the set temperature for several hours to allow the undissolved solid to sediment. Centrifugation at the same temperature can be used to facilitate this process.
- Sampling: Carefully withdraw a known volume of the clear supernatant. To avoid aspirating any solid particles, it is recommended to use a syringe fitted with a compatible filter (e.g., 0.22  $\mu\text{m}$  PTFE or PVDF).
- Quantification: Determine the concentration of **3,4,5-trichloroaniline** in the collected supernatant using a suitable analytical method.

## Analytical Quantification Methods

- High-Performance Liquid Chromatography (HPLC): This is a highly sensitive and specific method. A validated reversed-phase HPLC method with UV detection is commonly used for aromatic amines.[8][9][10][11]
  - Mobile Phase: A mixture of acetonitrile and a buffered aqueous solution is typically used.
  - Column: A C18 or phenyl column is often suitable.
  - Detection: UV detection at a wavelength corresponding to the absorbance maximum of **3,4,5-trichloroaniline**.
- UV-Vis Spectrophotometry: This method is simpler and faster than HPLC but may be less specific. A calibration curve of absorbance versus concentration must be prepared using standard solutions of **3,4,5-trichloroaniline** in the solvent of interest.[12][13]

## Visualization of Experimental Workflow

The following diagram illustrates the generalized workflow for determining the solubility of **3,4,5-trichloroaniline** using the shake-flask method followed by HPLC analysis.



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*Workflow for solubility determination.*

## Biological Activity and Relevance in Drug Development

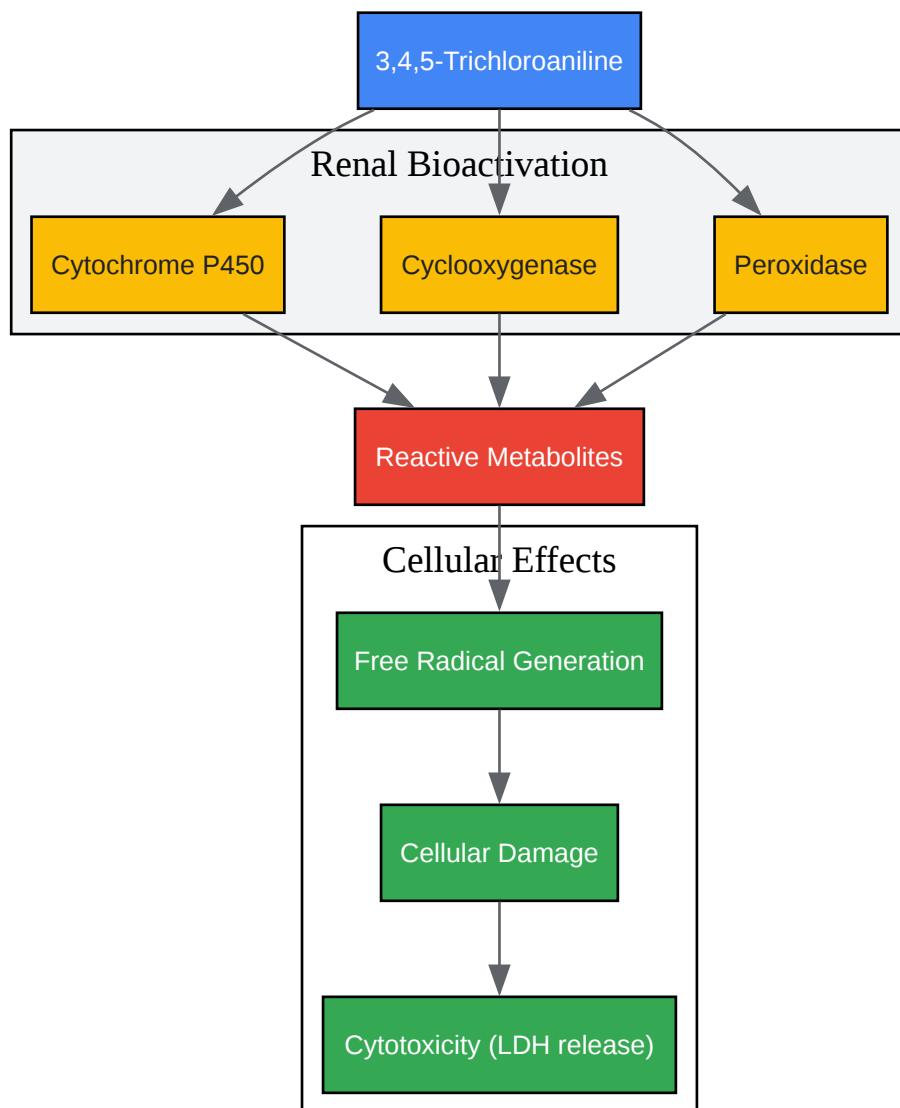
For professionals in drug development, understanding the biological effects of synthetic intermediates is crucial. Research has identified **3,4,5-trichloroaniline** as a potent nephrotoxicant.

## Nephrotoxicity

Studies have shown that **3,4,5-trichloroaniline** is the most potent nephrotoxicant among the trichloroaniline isomers tested in vivo.<sup>[14]</sup> Its toxicity is concentration and time-dependent and is believed to involve bioactivation and the generation of free radicals.

## Mechanism of Toxicity

The nephrotoxicity of **3,4,5-trichloroaniline** is thought to be mediated by its metabolic activation by renal enzymes. The following conceptual pathway illustrates the proposed mechanism.



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*Conceptual pathway of **3,4,5-trichloroaniline** nephrotoxicity.*

This toxicological profile is a critical consideration for safety assessment and handling protocols during the research and development of pharmaceuticals that may use **3,4,5-trichloroaniline** as a starting material or intermediate.

## Conclusion

While quantitative solubility data for **3,4,5-trichloroaniline** in various organic solvents remains a gap in the readily available scientific literature, a qualitative understanding and data from its isomers suggest low aqueous solubility and moderate to good solubility in common organic

solvents. The provided experimental protocols offer a robust framework for researchers to determine precise solubility values tailored to their specific needs. Furthermore, the significant nephrotoxic potential of **3,4,5-trichloroaniline** underscores the importance of appropriate safety measures and toxicological assessment in any drug development program involving this compound.

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